Chemical structure and properties of 2-Thiouridine 5'-triphosphate tetrasodium salt
Chemical structure and properties of 2-Thiouridine 5'-triphosphate tetrasodium salt
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, RNA Therapeutics Developers, QC Scientists[1]
Executive Summary
2-Thiouridine 5'-triphosphate (s2UTP) is a modified nucleoside triphosphate essential for the development of non-immunogenic messenger RNA (mRNA) therapeutics.[1] By replacing canonical Uridine Triphosphate (UTP) during in vitro transcription (IVT), s2UTP incorporates 2-thiouridine into the mRNA backbone.[1][2] This modification suppresses the activation of innate immune sensors (specifically TLR7, TLR8, and RIG-I) and enhances mRNA stability.
This guide provides a rigorous technical analysis of s2UTP tetrasodium salt, focusing on its physicochemical properties, handling requirements for the oxidation-sensitive thiol group, and optimized protocols for high-yield IVT.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
The tetrasodium salt form is preferred in industrial applications due to its superior solubility in aqueous buffers compared to the free acid.
Core Chemical Data[1]
| Property | Specification |
| Chemical Name | 2-Thiouridine 5'-triphosphate, tetrasodium salt |
| Common Abbreviation | s2UTP |
| CAS Number | 1343364-70-4 (Tetrasodium) |
| Molecular Formula | C₉H₁₁N₂Na₄O₁₄P₃S |
| Molecular Weight | ~586.12 g/mol (Tetrasodium) |
| Solubility | Water, aqueous buffers (>100 mM) |
| Appearance | Colorless solution or white lyophilized powder |
| pKa | Thiol group pKa ≈ 8.0 (Nucleophilic at physiological pH) |
Spectral Properties (Critical for Quantification)
Expert Insight: A common error in RNA quantification is using the extinction coefficient of unmodified UTP for s2UTP.[1] The sulfur substitution at the C2 position causes a bathochromic shift (red shift) in the UV absorption spectrum.
- (Absorbance Peak): 277 nm (vs. 262 nm for UTP)[1]
-
Extinction Coefficient (
): ~13.0 L mmol⁻¹ cm⁻¹ at 277 nm (pH 7.5)[1]
Protocol Note: When quantifying s2UTP stock solutions, measure absorbance at 277 nm , not 260 nm. Using 260 nm standard curves will result in significant concentration errors.[1][3]
Stability & Handling: The Thiol Challenge
The presence of the thiocarbonyl group (C=S) at position 2 makes s2UTP susceptible to oxidation, a property distinct from Pseudouridine (
Oxidation & Disulfide Formation
Under oxidative stress or high pH, the thiol group can oxidize to form intermolecular disulfide bridges (s2U-S-S-s2U).[1]
-
Risk: Disulfide dimers are not substrates for T7 RNA Polymerase, effectively reducing the active concentration of NTPs and lowering IVT yield.
-
Mitigation: Maintain reducing conditions. Buffers should ideally contain 1–5 mM DTT (Dithiothreitol) if the reagent is stored for long periods in solution.[1]
Desulfurization
Prolonged exposure to oxidative agents (e.g., hypochlorite, peroxides) can lead to desulfurization, converting s2UTP back to UTP or 4-pyrimidinone derivatives.
-
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (aliquot upon first thaw).
-
pH Sensitivity: Most stable at slightly acidic to neutral pH (pH 6.0–7.5).[1] Avoid alkaline conditions (> pH 8.[1]5) which increase the nucleophilicity of the sulfur and promote side reactions.
Biological Mechanism of Action
The incorporation of s2UTP alters the "self vs. non-self" recognition of the mRNA by the innate immune system.
Immune Evasion Pathway
Exogenous unmodified RNA is detected by Endosomal Toll-like Receptors (TLRs) and Cytosolic RIG-I, triggering an Interferon (IFN) response that shuts down protein translation.[1] s2U modification "cloaks" the RNA.[1]
Figure 1: Mechanism of innate immune evasion by 2-Thiouridine modified mRNA.[1] s2U prevents the signaling cascade that typically leads to translational arrest.
Structural Impact on Translation
The 2-thio modification stabilizes the C3'-endo sugar pucker conformation.[1] In the context of codon-anticodon pairing, s2U at the wobble position (U34 in tRNA, but applicable to mRNA stability) strengthens base pairing with Adenosine while discriminating against Guanosine, potentially improving translation fidelity [1].
Application Protocol: High-Yield IVT
Objective: Synthesize s2U-modified mRNA using T7 RNA Polymerase. Reagent Note: s2UTP is a direct substrate for T7 RNA Polymerase.[1] However, 100% substitution can sometimes reduce yields compared to unmodified UTP. A 100% substitution is required for maximum immunogenicity suppression.[1]
Reaction Setup (20 µL Scale)
| Component | Final Conc. | Volume (µL) | Notes |
| Nuclease-Free Water | - | to 20 µL | - |
| T7 Reaction Buffer (10X) | 1X | 2.0 | Must contain MgCl₂ (optimum ~20-25 mM) |
| ATP (100 mM) | 7.5 mM | 1.5 | - |
| CTP (100 mM) | 7.5 mM | 1.5 | - |
| GTP (100 mM) | 7.5 mM | 1.5 | - |
| s2UTP (100 mM) | 7.5 mM | 1.5 | Replaces UTP entirely |
| Linearized DNA Template | 1 µg | Variable | Pure, clean cut (no 3' overhangs) |
| RNase Inhibitor | 1 U/µL | 0.5 | Essential |
| T7 RNA Polymerase | High Conc.[1][2][4] | 2.0 | Use high-concentration variants for modified NTPs |
Workflow Diagram
Figure 2: Step-by-step workflow for In Vitro Transcription using s2UTP.
Optimization Tips (Self-Validating)
-
Mg²⁺ Optimization: Modified nucleotides often chelate Mg²⁺ differently than canonical NTPs.[1] If yield is low, titrate MgCl₂ from 12 mM to 30 mM.[1]
-
Temperature: If full-length transcripts are truncated, lower incubation temperature to 30°C to stabilize the polymerase-template complex, though this increases reaction time.
-
Purification: Silica-based spin columns are sufficient for removing unincorporated s2UTP.[1] However, for therapeutic grade, HPLC is recommended to remove double-stranded RNA (dsRNA) byproducts, although s2U naturally reduces dsRNA formation [2].
References
-
Karikó, K., et al. (2005).[1][5][6] Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA.[5] Immunity, 23(2), 165-175.[1][5]
-
Kormann, M. S., et al. (2011).[1] Expression of therapeutic proteins after delivery of chemically modified mRNA in mice.[7] Nature Biotechnology, 29(2), 154-157.[1]
-
Jena Bioscience. (n.d.).[1][2] 2-Thio-UTP Data Sheet. Jena Bioscience.[1][2]
-
TriLink BioTechnologies. (n.d.).[1] 2-Thiouridine-5'-Triphosphate Product Guide. TriLink BioTechnologies.[1]
Sources
- 1. 2-Thiouridine | C9H12N2O5S | CID 3036443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. larova.com [larova.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The pivotal role of uridine modifications in the development of mRNA technology | Journal of Medical Science [jms.ump.edu.pl]
- 6. Immunogenicity mechanism of mRNA vaccines and their limitations in promoting adaptive protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
